3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
CAS No.: 2230806-97-8
Cat. No.: VC4690692
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230806-97-8 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 |
| IUPAC Name | 3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-6(3-8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H |
| Standard InChI Key | YXABRFOUPDUXPM-UHFFFAOYSA-N |
| SMILES | C1CC2(CC1CNC2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s bicyclic framework consists of a seven-membered ring system fused with a five-membered ring, creating a rigid three-dimensional structure. Key features include:
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Nitrogen placement: The nitrogen atom at position 3 contributes to basicity and hydrogen-bonding capabilities.
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Carboxylic acid group: Positioned at the 1st carbon, this moiety enables salt formation and participation in conjugation reactions.
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Chloride counterion: Enhances crystallinity and aqueous solubility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.65 g/mol | |
| CAS Number | 2230806-97-8 | |
| Density | Not Available | |
| Boiling Point | Not Available |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-azabicyclo[3.2.1]octane derivatives typically involves multistep strategies:
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Cyclization: Starting from adipic acid derivatives, acid chlorination and cyclization form the bicyclic core.
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Functionalization: Introduction of the carboxylic acid group via hydrolysis or oxidation of intermediate esters .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
A notable method from recent literature involves enantioselective construction of the azabicyclo[3.2.1]octane scaffold using chiral catalysts to control stereochemistry. For example, intermediate Boc-protected derivatives (e.g., 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, CAS: 1250997-29-5) are deprotected to yield the target compound .
Key Reactions
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Amide Coupling: The carboxylic acid reacts with amines to form amides, useful in prodrug design .
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Decarboxylation: Under acidic conditions, loss of CO generates secondary amines for further alkylation.
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N-Alkylation: The bridgehead nitrogen undergoes alkylation with halides or epoxides .
Pharmacological Applications
Neurotransmitter Receptor Modulation
Structural analogs of this compound exhibit affinity for NMDA receptors and opioid receptors:
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NMDA Antagonism: The rigid bicyclic structure mimics glutamate, enabling competitive inhibition at the NR2B subunit. This activity is under investigation for neurodegenerative diseases like Alzheimer’s.
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Opioid Receptor Interactions: Derivatives act as μ-opioid receptor antagonists, reducing side effects like respiratory depression while retaining analgesia.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Pyrazole-azabicyclo[3.2.1]octane sulfonamides, such as ARN19689, inhibit NAAA—an enzyme regulating anti-inflammatory lipids . Optimized derivatives show IC values below 0.05 μM, with improved pharmacokinetic profiles .
Table 2: Inhibitory Activity of Azabicyclo Derivatives
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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Ethoxymethyl Groups: Introducing ethoxymethyl chains (e.g., in ARN19689) enhances potency by 25-fold compared to unsubstituted analogs .
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Sulfonamide Linkers: Pyrazole sulfonamides improve target selectivity and metabolic stability .
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Bicyclic Rigidity: The scaffold’s conformation restricts rotational freedom, optimizing receptor binding.
Lipophilic Efficiency (LipE)
LipE values correlate with bioavailability. For ARN19689, a LipE of 6.83 reflects balanced hydrophobicity and potency .
Future Directions
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Clinical Translation: Advance lead compounds like ARN19689 to preclinical trials for inflammatory diseases .
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Stereochemical Optimization: Develop enantioselective syntheses to exploit chiral-dependent bioactivity.
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Prodrug Development: Mask the carboxylic acid to enhance blood-brain barrier penetration .
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